molecular formula C20H19N5O3S2 B2726644 N-(4-acetylphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898436-11-8

N-(4-acetylphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2726644
CAS No.: 898436-11-8
M. Wt: 441.52
InChI Key: WOQUVOFNZPWRHL-UHFFFAOYSA-N
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Description

The compound N-(4-acetylphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide features a 1,3,4-thiadiazole core substituted with a ureido-p-tolyl group at position 5 and a thioacetamide linker connected to a 4-acetylphenyl moiety. This structure combines hydrophobic (p-tolyl, acetylphenyl) and hydrogen-bonding (ureido, acetamide) elements, which are critical for interactions with biological targets.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S2/c1-12-3-7-16(8-4-12)22-18(28)23-19-24-25-20(30-19)29-11-17(27)21-15-9-5-14(6-10-15)13(2)26/h3-10H,11H2,1-2H3,(H,21,27)(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQUVOFNZPWRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, with the CAS number 898436-11-8, is a compound that belongs to the class of thiadiazole derivatives. Its molecular formula is C20H19N5O3S2C_{20}H_{19}N_{5}O_{3}S_{2}, and it has a molecular weight of approximately 441.5 g/mol . This compound is of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a related study on various N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-((5-substituted amino)-1,3,4-thiadiazol-2-yl)thioacetamide derivatives demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most potent derivative exhibited an IC50 value of 0.034±0.008mmol L10.034\pm 0.008\,\text{mmol L}^{-1} against A549 cells .

The structure of this compound suggests that it may similarly exhibit anticancer properties due to the presence of the thiadiazole ring and substituents that can enhance biological activity.

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess a broad spectrum of antimicrobial activities. A review highlighted that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal properties against various strains, including Staphylococcus aureus and Escherichia coli. For example, certain derivatives showed minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with biological targets through various mechanisms. The presence of the thiadiazole ring enhances electron density and facilitates nucleophilic substitutions at specific positions on the ring. This reactivity may lead to interactions with enzymes or proteins involved in cell proliferation and survival pathways .

Table 1: Properties of this compound

PropertyValue
CAS Number898436-11-8
Molecular FormulaC20H19N5O3S2
Molecular Weight441.5 g/mol
Anticancer IC50 (A549)0.034±0.008mmol L10.034\pm 0.008\,\text{mmol L}^{-1}
Antimicrobial MICVaries by derivative

Table 2: Biological Activities of Thiadiazole Derivatives

Activity TypeExamplesReferences
AnticancerMCF-7, A549 ,
AntimicrobialS. aureus, E. coli
Other ActivitiesAnalgesic, Anti-inflammatory

Case Studies

Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives

In a study conducted by researchers focusing on novel thiadiazole compounds, various derivatives were synthesized and evaluated for their biological activities. The study noted that modifications in the thiadiazole ring could lead to enhanced potency and selectivity against cancer cell lines while maintaining low toxicity profiles compared to traditional chemotherapeutics .

Case Study 2: Antimicrobial Properties

Another investigation explored the antimicrobial efficacy of thiadiazole derivatives against common pathogens. The results indicated that certain compounds exhibited MIC values significantly lower than established antibiotics, suggesting their potential as alternative therapeutic agents in treating infections caused by resistant strains .

Scientific Research Applications

Medicinal Chemistry

N-(4-acetylphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has shown promise in medicinal chemistry due to its potential as an antibacterial and antioxidant agent. Research indicates that derivatives of thiadiazole compounds often exhibit significant antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Bacillus subtilis .

Case Study: Antibacterial Activity

In a study evaluating the antibacterial efficacy of various thiadiazole derivatives, the compound demonstrated notable inhibition rates against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Antioxidant Properties

The antioxidant capacity of this compound has also been assessed using assays like the ABTS method. Compounds derived from this compound exhibited significant free radical scavenging activity . This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing various novel derivatives with enhanced biological activities. For instance, reactions involving this compound with different functionalized thiocarbamoyl compounds have yielded new derivatives that are being explored for their pharmacological properties .

Material Science Applications

Due to its unique molecular structure, this compound is also being investigated for applications in material science, particularly in developing advanced materials with tailored electronic properties .

Comparison with Similar Compounds

Data Table: Key Comparative Metrics

Compound Name/ID Core Structure Key Substituents Molecular Weight (Calc.) Biological Activity Source
Target Compound 1,3,4-Thiadiazole 4-Acetylphenyl, p-tolylureido ~487.58 Anticancer (potential)
Compound 4h 1,3,4-Thiadiazole Benzo[d]thiazol-2-yl, p-tolylureido 470.59 Antiproliferative
Compound 3 1,3,4-Thiadiazole 4-Chlorophenyl, 4-nitrophenylamino ~452.92 Akt inhibition (92.36%)
Compound 14 1,3,4-Oxadiazole Quinolinyl, 4-bromophenyl ~579.45 Not reported

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and coupling. Key steps include:

  • Thiadiazole Core Formation : Refluxing thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions to form the 1,3,4-thiadiazole ring .
  • Thioacetamide Linkage : Reacting thiol-containing intermediates (e.g., 5-thiol-1,3,4-thiadiazole) with chloroacetamide derivatives in acetone or DMF using a base like K₂CO₃ to promote nucleophilic substitution .
  • Ureido Group Introduction : Coupling p-tolyl isocyanate with amine-functionalized intermediates under anhydrous conditions .

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for thioether formation compared to toluene/water mixtures .
  • Catalysis : Adding catalytic triethylamine improves yields in coupling reactions by scavenging HCl .
  • Monitoring : Use TLC (hexane:ethyl acetate, 9:1) to track reaction progress and minimize side products .

Q. Table 1: Yield Comparison by Solvent

SolventYield (%)Purity (%)Reference
Acetone7295
DMF8597
Toluene/Water6590

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Critical for verifying substituent positions. For example:
    • The acetamide proton (N–H) appears as a singlet at δ 10.2–10.5 ppm.
    • Thiadiazole ring protons resonate as multiplets between δ 7.5–8.5 ppm .
  • FTIR : Confirms functional groups:
    • Ureido C=O stretch at ~1680 cm⁻¹.
    • Thioacetamide C–S stretch at ~680 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 487.12) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • HOMO-LUMO Analysis : Quantum chemical calculations (e.g., DFT) reveal electron-rich regions (HOMO) on the thiadiazole and ureido groups, suggesting nucleophilic attack sites. LUMO localization on the acetylphenyl group indicates electrophilic reactivity .
  • Molecular Electrostatic Potential (MESP) : Maps show negative potential near the thioacetamide sulfur, guiding interactions with biological targets (e.g., enzyme active sites) .
  • Reaction Path Simulation : Tools like ICReDD’s quantum-chemical reaction path searches optimize synthetic routes by predicting transition states and intermediates .

Q. Table 2: Computational Parameters

PropertyValue (eV)Significance
HOMO Energy-6.2Electron donation capacity
LUMO Energy-1.8Electrophilicity
Band Gap4.4Kinetic stability

Q. How can researchers resolve contradictions in reported yields or purity across synthetic protocols?

Methodological Answer:

  • Side Reaction Analysis : Byproducts like disulfides (from thiol oxidation) or hydrolyzed acetamides may form under humid conditions. Use inert atmospheres (N₂/Ar) and drying agents (Na₂SO₄) to suppress these .
  • Purification Refinement : Recrystallization in ethanol improves purity (≥95%) compared to ethyl acetate extraction, which may retain polar impurities .
  • Kinetic Studies : Vary reaction time (4–8 hours) and temperature (60–100°C) to identify optimal conditions. For example, extended reflux (>6 hours) degrades thiadiazole rings .

Case Study :
A protocol using DMF/K₂CO₃ achieved 85% yield , while a similar method in toluene/water yielded 65% due to incomplete thioether formation . Repeating the reaction in DMF with 10% excess thiol confirmed higher efficiency.

Q. What strategies are recommended for analyzing bioactivity data inconsistencies in enzyme inhibition assays?

Methodological Answer:

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to calculate accurate IC₅₀ values. Nonlinear regression (e.g., GraphPad Prism) minimizes variability .
  • Enzyme Source Validation : Compare results using recombinant vs. tissue-extracted acetylcholinesterase, as post-translational modifications affect binding .
  • Molecular Docking : Simulate ligand-enzyme interactions (AutoDock Vina) to identify key residues (e.g., Trp86 in AChE) and refine structure-activity relationships .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the acetylphenyl group with trifluoroacetyl (electron-withdrawing) to resist hydrolysis while maintaining hydrogen-bonding capacity .
  • Prodrug Design : Introduce ester moieties at the thioacetamide sulfur, which hydrolyze in vivo to release the active compound .
  • ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition risks .

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